2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
Overview
Description
2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a sulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid to form an intermediate, which is then reacted with sulfamoyl chloride and phenylethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}ethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)acetamide: Lacks the sulfamoyl and phenylethyl groups, resulting in different chemical properties and applications.
N-(4-phenylsulfamoyl)phenylacetamide: Similar structure but without the methoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-(4-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-21-11-7-19(8-12-21)17-23(26)25-20-9-13-22(14-10-20)30(27,28)24-16-15-18-5-3-2-4-6-18/h2-14,24H,15-17H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBOCOIOXAPIRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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